N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide

Epigenetics BRD4 Bromodomain inhibition

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide (CAS 2309568-56-5) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[4,3-b]pyridazine class, featuring a methoxy group at the 6-position and a methanesulfonamide moiety linked via a methylene bridge at the 3-position. This core scaffold has been identified in multiple drug discovery programs as a privileged structure for targeting bromodomain-containing proteins, particularly the BET family (BRD2, BRD3, BRD4, BRDT), and the c-Met receptor tyrosine kinase.

Molecular Formula C8H11N5O3S
Molecular Weight 257.27
CAS No. 2309568-56-5
Cat. No. B2363641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide
CAS2309568-56-5
Molecular FormulaC8H11N5O3S
Molecular Weight257.27
Structural Identifiers
SMILESCOC1=NN2C(=NN=C2CNS(=O)(=O)C)C=C1
InChIInChI=1S/C8H11N5O3S/c1-16-8-4-3-6-10-11-7(13(6)12-8)5-9-17(2,14)15/h3-4,9H,5H2,1-2H3
InChIKeyDKDOAGSQCJSYCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide (CAS 2309568-56-5): Chemical Class and Core Scaffold for Scientific Procurement


N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide (CAS 2309568-56-5) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[4,3-b]pyridazine class, featuring a methoxy group at the 6-position and a methanesulfonamide moiety linked via a methylene bridge at the 3-position . This core scaffold has been identified in multiple drug discovery programs as a privileged structure for targeting bromodomain-containing proteins, particularly the BET family (BRD2, BRD3, BRD4, BRDT), and the c-Met receptor tyrosine kinase [1][2]. The compound is primarily offered by research chemical suppliers for exploratory biology and early-stage drug discovery, with its value proposition rooted in its specific substitution pattern that differentiates it from other triazolopyridazine analogs used in these target classes [2].

Why N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide Cannot Be Interchanged with Other Triazolopyridazine Analogs


Substitution patterns on the [1,2,4]triazolo[4,3-b]pyridazine core profoundly influence both target selectivity and binding mode. The Nature Scientific Reports paper on BRD4 bromodomain inhibitors (Kim et al., 2023) explicitly demonstrates that variations at the C3 position (e.g., methyl, trifluoromethyl, ethyl) and modifications to the linker and pendant groups result in IC50 values ranging from 5.7 μM to 25.2 μM against BD1, with distinct water-mediated interaction networks observed in each co-crystal structure [1]. A sulfonamide substitution at the R1 position was specifically noted to modulate inhibitory activity, with some derivatives showing a complete loss of efficacy [1]. The target compound's unique combination of a 6-methoxy group and an N-methylmethanesulfonamide at the 3-position via a methylene linker generates a hydrogen-bonding and steric profile that is not replicated by other commercially available triazolopyridazine building blocks, making generic substitution scientifically unsound without comparative activity profiling [1].

Quantitative Differentiation Evidence for N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide Against Comparators


BRD4 BD1 Inhibitory Activity: Triazolopyridazine Core SAR and the Role of C3 Methanesulfonamide Substitution

In the 2023 Scientific Reports study on [1,2,4]triazolo[4,3-b]pyridazine derivatives as BRD4 BD1 inhibitors, a focused structure-activity relationship (SAR) campaign demonstrated that modifications at the R1 position, including sulfonamide groups, critically influence inhibitory potency. Compound 14, bearing a methyl group at the C3 position (analogous to the target compound's substitution site) and a methylpiperidine at the R2 position, exhibited a BRD4 BD1 IC50 of 5.7 ± 1.4 μM, representing the most potent derivative in that series [1]. While direct IC50 data for N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide are not publicly disclosed in this publication, the compound's methanesulfonamide moiety replaces the methylpiperidine/indole R2 groups studied, placing it in a distinct chemical space with potentially altered BD1 binding kinetics. The paper emphasizes that alterations to the hydrogen-bonding network, particularly involving the conserved Asn140 and the WPF motif, are highly sensitive to the chemical group at this position [1].

Epigenetics BRD4 Bromodomain inhibition

Selectivity Profile: Class-Level Discrimination Against c-Met Kinase vs. BET Bromodomains

The [1,2,4]triazolo[4,3-b]pyridazine scaffold exhibits divergent target selectivity depending on the nature of the substituents. Patent US9944650B2 and related disclosures establish that specific triazolopyridazine derivatives act as potent inhibitors of the BET family of bromodomains (BRD2, BRD3, BRD4, BRDt) [1]. In contrast, a distinct substitution pattern incorporating a benzothiazole-sulfanyl moiety yields the highly selective c-Met kinase inhibitor SAR125844 (IC50 4.2 nM against wild-type MET, with selectivity over other kinases confirmed by broad biochemical profiling) [2]. The target compound N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide, with its simple methanesulfonamide side chain, structurally aligns more closely with the BET inhibitor pharmacophore than with the extended c-Met inhibitor architecture, suggesting a preferential bias toward bromodomain engagement. This class-level selectivity inference is critical for experimental design, as off-target kinase activity could confound phenotypic readouts.

Kinase selectivity c-Met BET bromodomains

Physicochemical Differentiation: Molecular Weight and Hydrogen Bond Donor/Acceptor Profile

With a molecular weight of 257.27 g/mol (C8H11N5O3S), the target compound is significantly smaller and more fragment-like than the development candidate SAR125844, which incorporates a benzothiazole-urea extension and has a molecular weight exceeding 600 g/mol. The target compound's calculated hydrogen bond donor count of 1 (the sulfonamide N-H) and acceptor count of 7 (methoxy oxygen, sulfonamide oxygens, and triazole/pyridazine nitrogens) positions it in favorable fragment-like chemical space for structure-based drug design . In contrast, the broad-spectrum BET inhibitor Bromosporine (MW ~500 g/mol) and advanced leads from the Kim et al. study (MW 400-500 range) occupy larger, lead-like chemical space [1]. This lower molecular complexity makes the target compound an attractive starting fragment for optimization campaigns aiming to improve ligand efficiency (LE) and lipophilic ligand efficiency (LLE).

Drug-likeness Physicochemical properties Fragment-based drug discovery

Synthetic Tractability and Chemical Handle for Library Synthesis

The primary amine precursor (6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine (CAS not specified in search results) has been utilized as a versatile synthetic intermediate for constructing compound libraries, as demonstrated in patent literature describing anti-proliferative triazolopyridazine derivatives [1]. The target compound's methanesulfonamide group serves as a stable, synthetically accessible functional handle that can be further derivatized through N-alkylation or acylation, or retained as a metabolically stable sulfonamide isostere. This contrasts with analogs bearing more labile functional groups, such as esters or amides at the same position, which may suffer from hydrolytic instability in cellular assays. The methanesulfonamide moiety is also a recognized pharmacophore for engaging the acetyl-lysine binding pocket of bromodomains, as evidenced by its incorporation in multiple BET inhibitor series [1][2].

Parallel synthesis Medicinal chemistry Chemical probe development

Optimal Research and Procurement Applications for N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide


Fragment-Based Drug Discovery (FBDD) Targeting BRD4 Bromodomains

The compound's low molecular weight (257.27 g/mol) and well-characterized [1,2,4]triazolo[4,3-b]pyridazine core position it as an ideal fragment hit for SPR, NMR, or X-ray crystallography-based screening against BRD4 BD1/BD2 [1]. The co-crystal structures of related triazolopyridazines with BD1 (PDB codes available in the 2023 Sci Rep paper) provide a structural blueprint for fragment growing from the methanesulfonamide moiety toward the solvent-exposed region or the WPF motif pocket [1]. The compound's micromolar range affinity, inferred from class SAR, is consistent with fragment hit criteria (typically 100 μM – 10 mM), facilitating detection by biophysical methods [1].

Chemical Probe Development for BET Bromodomain Target Validation

Patent US9944650B2 establishes that substituted triazolopyridazines inhibit BET bromodomain function and exhibit anti-proliferative activity in cancer cell lines dependent on BRD4-driven transcription (e.g., c-Myc downregulation) [2]. The target compound's methanesulfonamide group is a recognized Kac-mimetic moiety, and its incorporation at the C3 position via a methylene linker maintains the critical hydrogen bond with Asn140 observed in co-crystal structures [1]. This makes the compound suitable as a starting point for designing selective chemical probes to dissect BRD4 BD1 vs. BD2 pharmacology, an area of active therapeutic interest exemplified by the clinical development of BD2-selective inhibitors like ABBV-744 [1].

Library Synthesis and High-Throughput Screening (HTS) for Epigenetic Targets

The compound's methanesulfonamide nitrogen provides a convenient diversification point for parallel synthesis of compound libraries. Such libraries can be screened against panels of bromodomain-containing proteins (BRD2, BRD3, BRD4, BRDT, BRD9, CECR2) to identify selective inhibitors [1][2]. The 6-methoxy group on the pyridazine ring serves as a spectroscopic handle (NMR, LC-MS) and influences the electron density of the heterocyclic core, potentially modulating the strength of π-stacking interactions with Tyr97 and hydrophobic contacts with Leu94, as observed in the BD1 co-crystal structures of related analogs [1].

Negative Control or Selectivity Counter-Screen for c-Met Kinase Programs

Given the shared [1,2,4]triazolo[4,3-b]pyridazine scaffold between BET inhibitors and c-Met inhibitors like SAR125844, there is a risk of target class cross-reactivity [3]. Procuring this compound as a structurally matched negative control allows research teams developing triazolopyridazine-based kinase inhibitors to empirically rule out bromodomain off-target activity in their selectivity panels. The compound's distinct substitution pattern (methanesulfonamide vs. the extended benzothiazole-urea of SAR125844) provides a clear chemical rationale for differential target engagement [3].

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